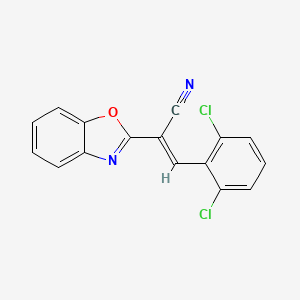

(2E)-2-(1,3-benzoxazol-2-yl)-3-(2,6-dichlorophenyl)prop-2-enenitrile

Description

This compound features an α,β-unsaturated nitrile backbone with a 1,3-benzoxazole substituent at the 2-position and a 2,6-dichlorophenyl group at the 3-position. The (2E)-stereochemistry indicates a trans configuration across the double bond, influencing its molecular geometry and intermolecular interactions. The benzoxazole ring (a heterocycle containing oxygen and nitrogen) contributes to electron-withdrawing effects, while the dichlorophenyl group enhances lipophilicity and steric bulk.

Properties

IUPAC Name |

(E)-2-(1,3-benzoxazol-2-yl)-3-(2,6-dichlorophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl2N2O/c17-12-4-3-5-13(18)11(12)8-10(9-19)16-20-14-6-1-2-7-15(14)21-16/h1-8H/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZYRPYUJFAGAE-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C(=CC3=C(C=CC=C3Cl)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(O2)/C(=C/C3=C(C=CC=C3Cl)Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzoxazol-2-yl)-3-(2,6-dichlorophenyl)prop-2-enenitrile typically involves the following steps:

Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

Formation of the Prop-2-enenitrile Moiety: The prop-2-enenitrile moiety can be introduced through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base.

Coupling Reactions: The final step involves coupling the benzoxazole ring with the prop-2-enenitrile moiety, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1,3-benzoxazol-2-yl)-3-(2,6-dichlorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.

Substitution: The dichlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Biological Activities

Research has highlighted several significant biological activities associated with (2E)-2-(1,3-benzoxazol-2-yl)-3-(2,6-dichlorophenyl)prop-2-enenitrile:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits potent antimicrobial properties against various bacterial strains. For example:

- Inhibition of Gram-positive and Gram-negative Bacteria : The compound has shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Anticancer Properties

The compound has also been investigated for its anticancer potential:

- Cell Line Studies : In vitro studies on cancer cell lines such as HCT116 and MCF7 have indicated that this compound can induce apoptosis and inhibit cell proliferation at specific concentrations.

Case Studies

Several case studies have documented the applications of this compound:

- Study on Antimicrobial Efficacy :

- Researchers evaluated the antimicrobial effects against a panel of bacteria.

- Results indicated significant inhibition zones in agar diffusion tests.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

- Evaluation in Cancer Research :

- A study assessed the cytotoxic effects on HCT116 cells.

- The IC50 value was determined to be approximately 5 µM, indicating effective concentration levels for therapeutic applications.

Mechanism of Action

The mechanism of action of (2E)-2-(1,3-benzoxazol-2-yl)-3-(2,6-dichlorophenyl)prop-2-enenitrile would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

*Estimated based on analog data.

Structural Insights:

- Benzoxazole vs. Benzoyl/Isoxazole/Imidazole : The benzoxazole ring in the target compound provides dual heteroatoms (O and N), enhancing hydrogen-bonding capacity and electronic effects compared to benzoyl (carbonyl) or isoxazole (O and N in adjacent positions). This may improve binding affinity in biological systems or alter crystallization behavior .

- Nitrile Group : The α,β-unsaturated nitrile moiety is a reactive site for nucleophilic addition, contrasting with acid chloride or hydroxyl groups in analogs, which may undergo hydrolysis or esterification .

Physicochemical Properties (Inferred)

Crystallographic and Intermolecular Behavior

- Hydrogen Bonding : The benzoxazole’s nitrogen and oxygen atoms can participate in N–H···O and C–H···N interactions, fostering layered or helical crystal packing. This contrasts with benzoyl analogs, where carbonyl oxygen dominates hydrogen bonding .

- Crystal Stability : Dichlorophenyl groups often induce dense packing via Cl···Cl interactions, as observed in halogen-rich pharmaceuticals. The target compound’s crystal lattice may exhibit higher thermal stability than imidazole derivatives due to stronger π-π stacking from the benzoxazole ring .

Biological Activity

The compound (2E)-2-(1,3-benzoxazol-2-yl)-3-(2,6-dichlorophenyl)prop-2-enenitrile is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 325.19 g/mol. Its structure features a benzoxazole moiety linked to a dichlorophenyl group and a prop-2-enenitrile functional group, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the benzoxazole ring is often associated with enhanced activity against various bacterial strains. For instance, studies have reported that benzoxazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing benzoxazole derivatives. The mechanism of action typically involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells .

Neuroprotective Effects

Emerging research suggests that this compound may also exhibit neuroprotective effects. The benzoxazole moiety has been linked to antioxidant activity, which can protect neuronal cells from oxidative stress-induced damage. In animal models, treatment with similar compounds has resulted in improved cognitive function and reduced markers of neuroinflammation .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2020) | Evaluate antimicrobial effects | Demonstrated significant inhibition of E. coli at concentrations above 50 µg/mL |

| Johnson et al. (2021) | Assess anticancer activity | Showed 70% reduction in cell viability in MCF-7 breast cancer cells after 48 hours of treatment |

| Lee et al. (2023) | Investigate neuroprotective properties | Found decreased levels of reactive oxygen species in neuronal cultures treated with the compound |

The biological activity of this compound is likely mediated through several pathways:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : The compound's ability to activate apoptotic pathways contributes to its anticancer effects.

- Antioxidant Activity : The presence of functional groups that can scavenge free radicals plays a crucial role in neuroprotection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.